Selective MAO-A Inhibition vs. Clorgyline and Moclobemide
CR4056 (the free base of the target compound) is a selective inhibitor of human recombinant MAO-A with an IC50 of 202.7 ± 10.3 nM [1]. In the same assay system, the classic MAO-A inhibitor clorgyline exhibited an IC50 of 19.5 ± 1.1 nM [1]. While clorgyline is more potent, it also potently inhibits MAO-B (IC50 = 45300 ± 3895 nM), whereas CR4056 shows high selectivity, with an IC50 >10,000 nM against MAO-B [1]. Another MAO-A inhibitor, moclobemide, has an IC50 of 6.061 μM (6061 nM) [2].
| Evidence Dimension | MAO-A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 202.7 ± 10.3 nM (CR4056 free base) |
| Comparator Or Baseline | Clorgyline: 19.5 ± 1.1 nM; Moclobemide: 6.061 μM (6061 nM) |
| Quantified Difference | CR4056 is ~10.4-fold less potent than clorgyline but ~30-fold more potent than moclobemide |
| Conditions | Human recombinant MAO-A enzyme assay; luminescence-based detection |
Why This Matters
This selectivity profile (high MAO-A/MAO-B ratio) is critical for avoiding dietary tyramine interactions and for specific analgesic applications, distinguishing CR4056 from non-selective MAO inhibitors.
- [1] Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Journal of Pain Research, 4, 111–125. https://doi.org/10.2147/JPR.S18353 View Source
- [2] Library.cnu.ac.kr. (n.d.). Search Result. Retrieved from https://library.cnu.ac.kr/search/detail/4202480 View Source
